molecular formula C12H10O2 B1594345 [1,1'-Biphenyl]-3,3'-diol CAS No. 612-76-0

[1,1'-Biphenyl]-3,3'-diol

Cat. No.: B1594345
CAS No.: 612-76-0
M. Wt: 186.21 g/mol
InChI Key: VZQSBJKDSWXLKX-UHFFFAOYSA-N
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Description

1,1'-Biphenyl]-3,3'-diol, also known as BPD, is a diol compound that is widely used in many scientific fields. It is an important intermediate in the synthesis of various organic compounds, and its unique properties make it an attractive candidate for various scientific applications. BPD has a wide range of uses, including in the synthesis of polymers, in the production of pharmaceuticals, and in the development of new materials.

Scientific Research Applications

Electrochromic Systems

[1,1'-Biphenyl]-3,3'-diol derivatives have been explored for their applications in electrochromic systems. Ishigaki et al. (2011) studied biphenyl-2,2'-diylbis(diarylmethanol)s, precursors of unsymmetric biphenylic dications, which exhibit unique tricolor electrochromism with a hysteretic pattern of color change (Ishigaki et al., 2011).

Antioxidant Properties

Lucarini et al. (2001) conducted a thermochemical and kinetic study on a bisphenol antioxidant structurally related to this compound, highlighting its moderate efficiency as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).

Chirality Probes

Scafato and Superchi (2010) utilized a biphenyl moiety as a chirality probe in determining the absolute configuration of aliphatic, non-chromophoric diols. This approach is straightforward and reliable for various diols (Scafato & Superchi, 2010).

Asymmetric Catalysis

Superchi et al. (2001) developed a method to assign the absolute configuration of diols using their biphenyldioxolanes, which is quick, simple, and reliable (Superchi et al., 2001).

Molecular Structure Determination

Superchi, Donnoli, and Rosini (1999) demonstrated how the chirality of diols allows for an unambiguous assignment of their absolute configuration using biphenyl boronates (Superchi, Donnoli, & Rosini, 1999).

Enantioselective Synthesis

Soki, Neudörfl, and Goldfuss (2005) synthesized a new chiral diol BISFOL, derived from biphenyl, which showed potential in catalyzing enantioselective additions to aldehydes (Soki, Neudörfl, & Goldfuss, 2005).

Magnetic Properties in Complexes

Filkale and Gangwar (2020) explored the synthesis and magnetic properties of new trinuclear Copper(II) complexes using biphenol-based dinucleating ligands (Filkale & Gangwar, 2020).

Metathesis Catalysts

Alexander et al. (2000) synthesized molybdenum imido alkylidene complexes containing [1,1'-Biphenyl]-3,3'-diolates, whichacted as catalysts for enantioselective olefin metathesis reactions (Alexander et al., 2000).

Hetero-Diels-Alder Reactions

Unni, Takenaka, Yamamoto, and Rawal (2005) reported that axially chiral 1,1'-biaryl-2,2'-dimethanol, a family of diols, are effective catalysts for enantioselective hetero-Diels-Alder reactions, functioning similarly to Lewis acids (Unni et al., 2005).

Optical Purity in Chemistry

Taniguchi, Hata, and Uemura (1999) achieved enantiomerically pure cyclic trans-1,2-diols by intramolecular pinacol coupling of planar chiral mono-Cr(CO)3 complexes of biaryls, which are vital for determining optical purity (Taniguchi, Hata, & Uemura, 1999).

Pharmaceutical and Electronic Material Synthesis

Martı́nez-Martı́nez et al. (2017) used a templated C–H bond–breaking approach to transform simple arene feedstocks, including biphenyl, into multi-iodoarenes, which are crucial precursors for high-impact transformations in pharmaceutical and electronic materials (Martı́nez-Martı́nez et al., 2017).

Coordination Chemistry

Ainscough, Brodie, McLachlan, and Brown (1983) studied the interaction of [1,1'-Biphenyl]-2,2'-diol with iron(III), revealing insights into coordination chemistry and molecular structure through X-ray diffraction techniques (Ainscough et al., 1983).

Conformational Analysis

Coluccini, Mazzanti, and Pasini (2010) developed tetraamidic homochiral macrocycles featuring 1,1'-binaphthyl-2,2'-diol derivatives. These compounds served as probes for studying the helical conformation of macrocycles in solution, combining techniques like NMR and CD spectroscopy with computational modeling (Coluccini, Mazzanti, & Pasini, 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[1,1’-Biphenyl]-3,3’-diol plays a crucial role in biochemical reactions, particularly in the context of oxidative stress responses. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the phenylpropanoid biosynthesis pathway, such as phenylalanine ammonia-lyase (PAL) and biphenyl synthase (BIS). These interactions are essential for the production of biphenyl phytoalexins, which are secondary metabolites with antimicrobial properties .

Cellular Effects

The effects of [1,1’-Biphenyl]-3,3’-diol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, [1,1’-Biphenyl]-3,3’-diol has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to enhanced production of defense-related compounds . This activation results in changes in gene expression that bolster the cell’s defense mechanisms against pathogens.

Molecular Mechanism

At the molecular level, [1,1’-Biphenyl]-3,3’-diol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes involved in pathogen metabolism, thereby reducing their virulence. Additionally, [1,1’-Biphenyl]-3,3’-diol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Biphenyl]-3,3’-diol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,1’-Biphenyl]-3,3’-diol remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to [1,1’-Biphenyl]-3,3’-diol in in vitro or in vivo studies has revealed sustained activation of defense pathways and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-3,3’-diol vary with different dosages in animal models. At low doses, it can enhance cellular defense mechanisms without causing significant toxicity. At high doses, [1,1’-Biphenyl]-3,3’-diol may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response without adverse effects .

Metabolic Pathways

[1,1’-Biphenyl]-3,3’-diol is involved in several metabolic pathways, particularly those related to phenylpropanoid biosynthesis. It interacts with enzymes such as PAL and BIS, which are crucial for the production of biphenyl phytoalexins. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, [1,1’-Biphenyl]-3,3’-diol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, [1,1’-Biphenyl]-3,3’-diol may be transported to specific organelles where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of [1,1’-Biphenyl]-3,3’-diol is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and optimize its biochemical effects .

Properties

IUPAC Name

3-(3-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSBJKDSWXLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031446
Record name 3,3'-Biphenyldiol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-76-0, 68334-50-9
Record name 3,3′-Dihydroxybiphenyl
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Record name 3,3'-Biphenyldiol
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Record name (1,1'-Biphenyl)-ar,3-diol
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Record name [1,1'-Biphenyl]-ar,3-diol
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Record name 3,3'-Biphenyldiol
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Record name [1,1'-biphenyl]diol
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Record name 3,3'-Biphenol
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Synthesis routes and methods I

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.
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Synthesis routes and methods II

Procedure details

146 g (0.392 mol) of 3,3′-dibenzyloxybiphenyl are dissolved in 1.5 I of THF and hydrogenated to completion on a Pd/C catalyst. The catalyst is filtered off, the filtrate is evaporated, and the residue is filtered through silica gel with toluene/ethyl acetate, giving biphenyl-3,3′-diol as a colourless solid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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